molecular formula C10H10BNO2 B8145422 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile

4-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No.: B8145422
M. Wt: 187.00 g/mol
InChI Key: PHTWFPYKDUPZDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) under stirring conditions for about 20 hours. The resulting solution is then filtered to remove any solid impurities . This method is commonly used in laboratory settings for small-scale production.

Chemical Reactions Analysis

4-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its role as a boronic ester. It can form stable complexes with various molecules, facilitating reactions such as coupling and substitution. In biological systems, it acts as a competitive antagonist by binding to specific receptors, thereby inhibiting their activity .

Comparison with Similar Compounds

4-(1,3,2-Dioxaborinan-2-yl)benzonitrile is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and the stability of the resulting products.

Properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTWFPYKDUPZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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